molecular formula C17H16Cl2N2O4S B2940224 N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1797631-42-5

N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2940224
CAS No.: 1797631-42-5
M. Wt: 415.29
InChI Key: ZSFKYTRJBOMXKH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16Cl2N2O4S and its molecular weight is 415.29. The purity is usually 95%.
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Scientific Research Applications

Activated Monomer Polymerization

Research has shown that sulfonylazetidines, similar to the compound , undergo activated monomer polymerization to form novel polymers. This process involves the spontaneous anionic ring-opening polymerization at room temperature, leading to polymers with unique structural features. These polymers resemble polyamides but incorporate sulfonylamides in place of carboxamides, suggesting potential applications in materials science for developing new polymeric materials with distinct properties (Reisman et al., 2020).

Antimicrobial Activity

Derivatives of compounds containing dichlorophenyl and methoxyphenyl groups have been synthesized and tested for their antimicrobial properties. Specifically, acylthioureas with variations in the dichlorophenyl substituent demonstrated significant anti-pathogenic activity against bacteria known for their ability to grow in biofilms, like Pseudomonas aeruginosa and Staphylococcus aureus. This finding indicates the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various derivatives, including diaryl dihydropyrazole-3-carboxamides and azetidinones, derived from phenyl urea, have revealed their potential in pharmaceutical applications. These compounds have been tested for appetite suppression, body weight reduction, antidepressant, nootropic, and antioxidant activities. The research highlights the versatility of these chemical frameworks in contributing to the development of new therapeutic agents with potential applications in treating obesity, depression, cognitive impairments, and oxidative stress-related conditions (Srivastava et al., 2007; Thomas et al., 2016; Nagavolu et al., 2017).

Anticancer Activity

Compounds featuring the core structure of interest have also been explored for their anticancer activity. For instance, 6-substituted sulfocoumarins, structurally related to the discussed compound, were identified as selective inhibitors of carbonic anhydrase IX and XII. These inhibitors displayed significant cytotoxicity against colorectal cancer cells, presenting a promising avenue for the development of targeted cancer therapies (Grandane et al., 2015).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-25-12-3-5-13(6-4-12)26(23,24)14-9-21(10-14)17(22)20-11-2-7-15(18)16(19)8-11/h2-8,14H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFKYTRJBOMXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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